BenchChemオンラインストアへようこそ!

1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea

Medicinal chemistry ADME prediction Kinase inhibitor design

This indoline-carbonyl-thiazol-2-yl urea serves as a strategic SAR probe for medicinal chemistry. Its distinct 3-chlorophenyl substituent (σₘ +0.37) enables matched molecular pair analysis to deconvolute electronic and lipophilic effects on kinase binding. With a moderate logP of 3.382 and only one H-bond donor, it presents a favorable lead-like profile for iterative optimization. Procure alongside unsubstituted and tolyl analogs (CAS 955661-45-7, 955755-19-8) for systematic substituent analysis.

Molecular Formula C19H15ClN4O2S
Molecular Weight 398.87
CAS No. 955689-49-3
Cat. No. B2949169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea
CAS955689-49-3
Molecular FormulaC19H15ClN4O2S
Molecular Weight398.87
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CSC(=N3)NC(=O)NC4=CC(=CC=C4)Cl
InChIInChI=1S/C19H15ClN4O2S/c20-13-5-3-6-14(10-13)21-18(26)23-19-22-15(11-27-19)17(25)24-9-8-12-4-1-2-7-16(12)24/h1-7,10-11H,8-9H2,(H2,21,22,23,26)
InChIKeyHNKFXKCTKPQFPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea (CAS 955689-49-3): Structural Identity and Procurement Baseline


1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea (CAS 955689-49-3) is a synthetic small molecule (C₁₉H₁₅ClN₄O₂S, MW 398.87 g/mol) belonging to the thiazole-urea class of heterocyclic compounds [1]. It integrates an indoline moiety linked via a carbonyl to a thiazole ring, which is further connected through a urea bridge to a 3-chlorophenyl group . The compound is listed in the ZINC database (ZINC000008185383) with a calculated logP of 3.382 and topological polar surface area (tPSA) of 75 Ų [1]. As of the latest ChEMBL (version 20) curation, this specific compound has no reported bioactivity data in the peer-reviewed literature [1], positioning it as a research-grade chemical probe whose differentiation from structurally related analogs must be assessed primarily through physicochemical properties and class-level pharmacological inference.

Why In-Class Thiazole-Urea Analogs Cannot Simply Substitute 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea


Within the indoline-carbonyl-thiazol-2-yl urea chemotype, even single-atom substitutions on the terminal aryl ring produce distinct physicochemical profiles that can alter target binding, solubility, and metabolic stability. The 3-chlorophenyl substituent in CAS 955689-49-3 introduces a moderate electron-withdrawing effect (Hammett σₘ = +0.37 for Cl) and increased lipophilicity compared to the unsubstituted phenyl analog, while avoiding the steric bulk of tolyl-substituted congeners [1]. The patent literature on closely related thiazole-urea scaffolds demonstrates that p38α MAP kinase inhibition is highly sensitive to the substitution pattern on the terminal aryl urea moiety, with 3-chlorophenyl being explicitly enumerated among preferred Q₂ substituents in p38 inhibitor patents [2]. Generic substitution without consideration of these structure-activity relationship (SAR) nuances risks compromising target engagement and pharmacological profile.

Quantitative Differentiation Evidence for 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea (CAS 955689-49-3)


Lipophilicity Differentiation: 3-Chlorophenyl vs. Phenyl and Tolyl Analogs

The 3-chlorophenyl substituent in CAS 955689-49-3 confers a calculated logP of 3.382, representing a +0.64 log unit increase over the unsubstituted phenyl analog (1-(4-(indoline-1-carbonyl)thiazol-2-yl)-3-phenylurea) and a +0.19 log unit increase over the p-tolyl analog (CAS 955755-19-8), both estimated via the ZINC database using the same calculation method [1][2]. This places the compound in a lipophilicity range associated with improved membrane permeability while remaining below the logP >5 threshold typically associated with poor drug-likeness [3].

Medicinal chemistry ADME prediction Kinase inhibitor design

Hydrogen-Bond Donor Capacity and tPSA Differentiation for Selectivity Optimization

CAS 955689-49-3 possesses 1 hydrogen-bond donor and 5 hydrogen-bond acceptors, with a topological polar surface area (tPSA) of 75 Ų [1]. The urea NH adjacent to the 3-chlorophenyl ring serves as the sole H-bond donor, while the indoline carbonyl oxygen, thiazole nitrogen, and urea carbonyl contribute to the acceptor count. This H-bond donor/acceptor ratio of 1:5 contrasts with analogs bearing hydroxyl or amino substituents on the aryl ring that would introduce additional donors, potentially altering kinase selectivity profiles within the p38 MAP kinase family where H-bond interactions with the hinge region and DFG motif are critical determinants of binding mode [2].

Kinase selectivity Pharmacophore design Off-target profiling

Molecular Weight and Heavy Atom Count: Rationale for Selecting the 3-Chlorophenyl Variant over Heavier Congeners

With a molecular weight of 398.87 g/mol and 27 heavy atoms, CAS 955689-49-3 occupies a moderate position within the thiazole-urea indoline series . It is 20.5 Da heavier than the unsubstituted phenyl analog (estimated MW ~378.4) due to the chlorine substitution, yet significantly lighter than extended-chain analogs such as 1-(3-Chlorophenyl)-3-(4-(3-(indolin-1-yl)-3-oxopropyl)thiazol-2-yl)urea (CAS 1040668-53-8, MW 426.9 g/mol) . This molecular weight falls within the optimal range (MW < 500) for lead-like compounds per commonly applied drug-likeness filters [1].

Fragment-based drug discovery Lead optimization Ligand efficiency

Class-Level Evidence: Thiazole-Urea Scaffold Stabilizes Inactive p38α Conformation

Although no direct p38α IC₅₀ data is available for CAS 955689-49-3, X-ray crystallographic evidence (PDB 3IW8) demonstrates that thiazole-urea compounds bearing the indoline-carbonyl-thiazol-2-yl urea core stabilize the inactive DFG-out conformation of human p38α MAP kinase at 2.0 Å resolution [1]. The patent family US 2011/0160163 explicitly enumerates 3-chlorophenyl as a preferred Q₂ substituent within this chemotype for p38 inhibition [2]. This class-level mechanism—stabilizing an inactive kinase conformation—is pharmacologically distinct from ATP-competitive type I inhibitors such as SB203580 (p38α IC₅₀ = 0.05 µM) that bind the active DFG-in state, potentially offering different selectivity and residence time profiles [3].

p38 MAP kinase Type II kinase inhibitor DFG-out conformation

Rotatable Bond Count and Molecular Flexibility: Implications for Binding Entropy

CAS 955689-49-3 contains 5 rotatable bonds as recorded in the ZINC database [1]. This represents a conformationally more constrained scaffold compared to the extended propyl-linker analog CAS 1040668-53-8, which bears an additional ethylene spacer in the thiazole-indoline linkage and consequently possesses higher rotational freedom (estimated 7 rotatable bonds) . In fragment-based and lead optimization campaigns, fewer rotatable bonds correlate with reduced entropic penalty upon protein binding, potentially enhancing binding affinity per heavy atom (ligand efficiency) [2].

Conformational restriction Binding thermodynamics Scaffold optimization

Electron-Withdrawing Character of 3-Chloro Substituent: Impact on Urea NH Acidity and Target H-Bond Donation

The 3-chlorophenyl substituent (Hammett σₘ = +0.37) exerts a moderate electron-withdrawing inductive effect on the adjacent urea NH, increasing its hydrogen-bond donor acidity relative to electron-neutral phenyl (σₘ = 0.00) or electron-donating p-tolyl (σₘ = -0.07 for CH₃ at meta position) analogs [1]. In the thiazole-urea p38α co-crystal structure (PDB 3IW8), the urea NH adjacent to the aryl ring forms a critical hydrogen bond with the kinase hinge region [2]. Enhanced NH acidity can strengthen this key interaction, potentially improving binding affinity—a principle exploited across multiple kinase inhibitor series [3].

Electronic effects SAR analysis Kinase hinge binding

Recommended Research and Industrial Application Scenarios for 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea (CAS 955689-49-3)


p38α MAP Kinase Chemical Probe Development: Type II Inhibitor Lead Optimization

Based on class-level evidence from PDB 3IW8 and the US 2011/0160163 patent family, CAS 955689-49-3 is positioned as a research starting point for developing type II (DFG-out) p38α inhibitors [1][2]. Its 3-chlorophenyl substituent, moderate logP (3.382), single H-bond donor, and 5 rotatable bonds collectively suggest a favorable lead-like profile for iterative medicinal chemistry optimization. Researchers should prioritize: (a) determination of p38α IC₅₀ and selectivity profiling against a broad kinase panel to establish the compound's baseline pharmacology; (b) co-crystallization with p38α to confirm the DFG-out binding mode predicted by class-level crystallography; and (c) cellular TNFα release assays to assess functional target engagement.

Structure-Activity Relationship (SAR) Comparator for Terminal Aryl Urea Substitution Studies

CAS 955689-49-3 serves as a defined SAR probe within a series of indoline-carbonyl-thiazol-2-yl ureas varying only at the terminal aryl ring. Procurement alongside the unsubstituted phenyl analog, m-tolyl analog (CAS 955661-45-7), and p-tolyl analog (CAS 955755-19-8) enables systematic investigation of electronic (σₘ +0.37 for 3-Cl vs. 0.00 for H vs. -0.07 for CH₃) and lipophilic (logP 3.38 vs. ~2.74) contributions to target binding affinity and selectivity [3][4]. This compound is specifically recommended for medicinal chemistry groups conducting matched molecular pair analysis to deconvolute substituent effects on kinase inhibition.

Physicochemical Benchmarking for Computational ADME Model Validation

With its well-defined physicochemical profile (MW 398.87, logP 3.382, tPSA 75 Ų, HBD 1, HBA 5, 5 rotatable bonds), CAS 955689-49-3 can function as a calibration standard for in silico ADME prediction models within the thiazole-urea chemical space [5]. Computational chemistry groups may use this compound to validate predictions of passive permeability (PAMPA or Caco-2), aqueous solubility, and CYP450 metabolic liability, particularly in comparison with structurally related analogs that differ by single-atom modifications. The compound's location within lead-like chemical space (MW < 400, logP < 4) makes it suitable for benchmarking commonly used drug discovery software platforms.

Fragment-to-Lead and Scaffold-Hopping Programs Targeting Inactive Kinase Conformations

The indoline-carbonyl-thiazol-2-yl urea core represents a privileged scaffold for stabilizing inactive kinase conformations as evidenced by PDB 3IW8 [1]. CAS 955689-49-3 can be deployed as a reference compound in fragment-based drug discovery (FBDD) or scaffold-hopping campaigns aimed at identifying novel chemotypes that induce the DFG-out conformation in kinases beyond p38α. The compound's 27 heavy atoms place it at the upper boundary of fragment-like space, making it a suitable 'fragment-elaborated' benchmark from which to design smaller, more efficient fragments or alternative scaffolds with improved ligand efficiency metrics.

Quote Request

Request a Quote for 1-(3-Chlorophenyl)-3-(4-(indoline-1-carbonyl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.